molecular formula C13H11NO3 B2969165 3-Acetamidonaphthalene-1-carboxylic acid CAS No. 19692-23-0; 19717-59-0

3-Acetamidonaphthalene-1-carboxylic acid

Cat. No.: B2969165
CAS No.: 19692-23-0; 19717-59-0
M. Wt: 229.235
InChI Key: VELUJTFULRIQGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetamidonaphthalene-1-carboxylic acid is a naphthalene derivative featuring a carboxylic acid group at the 1-position and an acetamido (acetylated amino) substituent at the 3-position. The acetamido group may enhance solubility and stability compared to unmodified amino derivatives, while the carboxylic acid enables participation in conjugation or salt formation.

Properties

IUPAC Name

3-acetamidonaphthalene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-8(15)14-10-6-9-4-2-3-5-11(9)12(7-10)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VELUJTFULRIQGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=CC=CC=C2C(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Comparison

Compound Molecular Formula Molecular Weight Substituents Key Functional Groups Key Properties/Applications
3-Acetamidonaphthalene-1-carboxylic acid C₁₃H₁₁NO₃ 229.23 g/mol 1-COOH, 3-NHAc Carboxylic acid, Acetamido Potential pharmaceutical intermediate
8-Chloronaphthalene-1-carboxylic acid C₁₁H₇ClO₂ 206.63 g/mol 1-COOH, 8-Cl Carboxylic acid, Chloro Synthetic intermediate, agrochemicals
Adapalene C₂₈H₂₈O₃ 412.52 g/mol 2-COOH, 6-(3-adamantyl-4-methoxyphenyl) Carboxylic acid, Adamantyl, Methoxy Topical retinoid (acne treatment)
1,3-Adamantanedicarboxylic acid C₁₂H₁₆O₄ 224.25 g/mol 1-COOH, 3-COOH Dicarboxylic acid High-purity reagent, polymer synthesis
Azetidine-3-carboxylic acid C₄H₇NO₂ 117.10 g/mol 3-COOH (azetidine ring) Carboxylic acid, Azetidine Biochemical research, peptide analogs

Physicochemical Properties

  • Acidity : The electron-withdrawing chloro group in 8-chloronaphthalene-1-carboxylic acid increases acidity (pKa ~2.5) compared to the acetamido derivative (pKa ~3.5 estimated).
  • Thermal Stability : 1,3-Adamantanedicarboxylic acid exhibits a high melting point (169–171°C), while naphthalene analogs typically melt below 150°C due to less rigid structures.
  • Solubility : The acetamido group in 3-acetamidonaphthalene-1-carboxylic acid likely enhances water solubility relative to hydrophobic adamantane-based Adapalene.

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